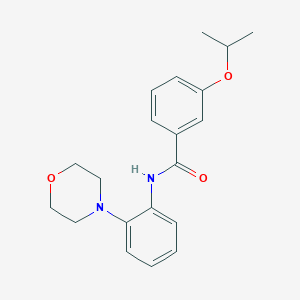![molecular formula C16H15N3O2 B278556 N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide](/img/structure/B278556.png)
N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide, also known as JNJ-5207852, is a small molecule inhibitor of the cyclic AMP response element-binding protein (CREB). It was first synthesized in 2005 by Johnson & Johnson Pharmaceutical Research and Development, LLC. Since then, it has been extensively studied for its potential applications in various scientific research fields.
Mecanismo De Acción
N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide inhibits the activity of CREB by binding to its DNA-binding domain, thereby preventing its interaction with DNA and inhibiting its transcriptional activity. This leads to the downregulation of CREB target genes, which are involved in various cellular processes such as cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of amyloid-beta, a protein that is implicated in the pathogenesis of Alzheimer's disease. In addiction research, this compound has been shown to reduce drug-seeking behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential applications in various scientific research fields. However, there are also some limitations to its use in lab experiments. It has been shown to have off-target effects on other transcription factors, which may complicate its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide. It has been shown to have potential applications in cancer research, neurodegenerative diseases, and addiction research. Further studies are needed to elucidate its mechanism of action and to identify its potential therapeutic targets. Additionally, the development of more selective inhibitors of CREB may lead to the development of more effective therapies for various diseases.
Métodos De Síntesis
The synthesis of N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 3-aminopyridine-2-carboxylic acid, which is then reacted with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminophenyl isobutyrate to obtain the desired product, this compound.
Aplicaciones Científicas De Investigación
N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has been extensively studied for its potential applications in various scientific research fields. It has been shown to inhibit the activity of CREB, a transcription factor that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and survival. This compound has been studied for its potential applications in cancer research, neurodegenerative diseases, and addiction research.
Propiedades
Fórmula molecular |
C16H15N3O2 |
|---|---|
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
2-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C16H15N3O2/c1-10(2)15(20)18-12-6-3-5-11(9-12)16-19-14-13(21-16)7-4-8-17-14/h3-10H,1-2H3,(H,18,20) |
Clave InChI |
RHULAPDDXSSSOI-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 |
SMILES canónico |
CC(C)C(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 |
Solubilidad |
37.5 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B278474.png)
![3-chloro-4-methyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B278475.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B278476.png)
![N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B278478.png)

![4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B278481.png)
![N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278485.png)
![N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278486.png)
![N-[4-(acetylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278487.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]pentanamide](/img/structure/B278488.png)
![N-[3-(isobutyrylamino)phenyl]-4-propoxybenzamide](/img/structure/B278489.png)

![N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278500.png)
![N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278501.png)